molecular formula C27H23N3O3S B2900246 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 872208-26-9

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2900246
CAS No.: 872208-26-9
M. Wt: 469.56
InChI Key: KJBHRGDZKQRVBO-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic acetamide derivatives characterized by a benzofuro[3,2-d]pyrimidinone core. The structure features a 3,5-dimethylphenyl group at position 3 of the fused benzofuropyrimidine ring and a thioether-linked acetamide moiety substituted with an m-tolyl group.

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-16-7-6-8-19(12-16)28-23(31)15-34-27-29-24-21-9-4-5-10-22(21)33-25(24)26(32)30(27)20-13-17(2)11-18(3)14-20/h4-14H,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBHRGDZKQRVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(3,5-dimethylphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzofuran and pyrimidine intermediates. These intermediates are then coupled through a series of reactions involving sulfanyl and acetamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-purity compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(3,5-dimethylphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s activity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more oxygenated derivatives, while reduction could yield more hydrogenated forms. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

2-[[3-(3,5-dimethylphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate its interactions with biological molecules and pathways.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[[3-(3,5-dimethylphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analog 1: 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

  • Core Structure: Thieno[3,2-d]pyrimidinone instead of benzofuro[3,2-d]pyrimidinone.
  • Substituents :
    • 3,5-Difluorophenyl at position 3 (enhances electronegativity and metabolic stability).
    • 3,5-Dimethoxyphenyl in the acetamide group (improves solubility but reduces lipophilicity).
  • Molecular Weight : ~480 g/mol (estimated), slightly higher than the target compound due to fluorine and methoxy groups.
  • Biological Relevance : Fluorinated analogs often exhibit improved binding affinity to hydrophobic enzyme pockets .

Structural Analog 2: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Core Structure: Simpler dihydropyrimidinone ring lacking fused aromatic systems.
  • Substituents: 4-Methyl group on the pyrimidinone ring. 2,3-Dichlorophenyl in the acetamide group (increases steric hindrance and electron-withdrawing effects).
  • Physical Properties :
    • Melting Point: 230–232°C.
    • Molecular Weight: 344.21 g/mol (lower than the target compound due to reduced complexity).
  • Synthesis Yield : 80%, indicating efficient coupling reactions under mild conditions .

Structural Analog 3: 2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

  • Core Structure: Thieno[3,2-d]pyrimidinone with a benzyl group at position 3.
  • Substituents :
    • Benzyl group (enhances π-π stacking interactions).
    • 3-Methoxyphenyl in the acetamide moiety.
  • Molecular Formula : C22H19N3O3S2.
  • Physicochemical Properties :
    • Density: 1.35 g/cm³.
    • pKa: 12.77 (suggests moderate basicity under physiological conditions).
  • Applications: Similar thienopyrimidine derivatives demonstrate antiproliferative activity against cancer cell lines .

Structural Analog 4: 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

  • Core Structure: Thieno[2,3-d]pyrimidinone with a prop-2-enyl substituent.
  • 2-Methylphenyl in the acetamide group.
  • Unique Features : The allyl group may confer reactivity for further derivatization .

Comparative Data Table

Compound Name Core Structure Substituents (Position 3) Acetamide Group Molecular Weight (g/mol) Key Properties/Activities
Target Compound Benzofuro[3,2-d]pyrimidinone 3,5-Dimethylphenyl N-(m-tolyl) ~450 (estimated) Potential kinase inhibition
2-{[3-(3,5-Difluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidinone 3,5-Difluorophenyl N-(3,5-dimethoxyphenyl) ~480 Enhanced metabolic stability
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 4-Methyl N-(2,3-dichlorophenyl) 344.21 High synthesis yield (80%)
2-((3-Benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidinone Benzyl N-(3-methoxyphenyl) 437.53 Antiproliferative activity

Key Research Findings

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., fluorine in ) improve stability but may reduce cell permeability.
    • Bulky substituents (e.g., benzyl in ) increase steric hindrance, affecting target selectivity.
  • Biological Activity: Thienopyrimidine analogs with methoxy or chloro substituents show notable cytotoxicity, suggesting the target compound’s m-tolyl group could balance lipophilicity and solubility .

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